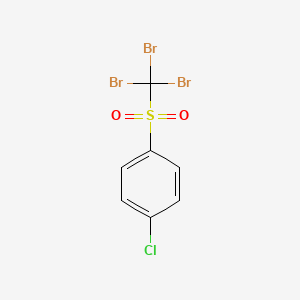
1-Chloro-4-(tribromomethanesulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(tribromomethanesulfonyl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a tribromomethanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(tribromomethanesulfonyl)benzene typically involves the sulfonylation of 1-chloro-4-bromobenzene with tribromomethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-(tribromomethanesulfonyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, to introduce additional substituents.
Reduction: The tribromomethanesulfonyl group can be reduced to form less substituted sulfonyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid for nitration, and chlorosulfonic acid for sulfonation.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Phenolic derivatives.
Electrophilic Substitution: Nitro and sulfonyl derivatives.
Reduction: Less substituted sulfonyl compounds.
Applications De Recherche Scientifique
1-Chloro-4-(tribromomethanesulfonyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of advanced materials with specific properties, such as polymers and resins.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(tribromomethanesulfonyl)benzene involves its interaction with nucleophiles and electrophiles. The chlorine atom and the tribromomethanesulfonyl group are key sites for chemical reactions. The compound can form intermediates that facilitate further chemical transformations, making it a valuable reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
- 1-Chloro-4-(trifluoromethyl)benzene
- 1-Chloro-4-(trichloromethyl)benzene
- 1-Chloro-4-(phenylethynyl)benzene
Comparison: 1-Chloro-4-(tribromomethanesulfonyl)benzene is unique due to the presence of the tribromomethanesulfonyl group, which imparts distinct chemical reactivity compared to other similar compounds. The tribromomethanesulfonyl group is a strong electron-withdrawing group, influencing the compound’s reactivity in nucleophilic and electrophilic substitution reactions. This makes it particularly useful in specific synthetic applications where such reactivity is desired.
Propriétés
Numéro CAS |
31350-61-5 |
|---|---|
Formule moléculaire |
C7H4Br3ClO2S |
Poids moléculaire |
427.34 g/mol |
Nom IUPAC |
1-chloro-4-(tribromomethylsulfonyl)benzene |
InChI |
InChI=1S/C7H4Br3ClO2S/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4H |
Clé InChI |
PKWHITXKTJBVFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)C(Br)(Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


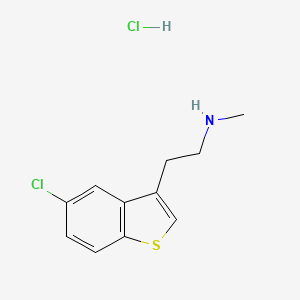


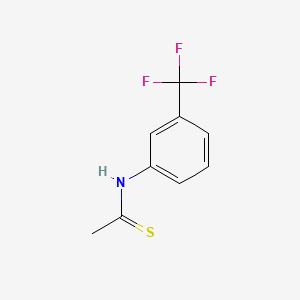
![Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate](/img/structure/B14688397.png)

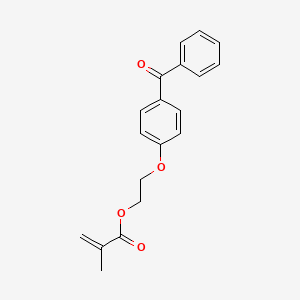

![2-[(2-Butylphenoxy)methyl]oxirane](/img/structure/B14688415.png)

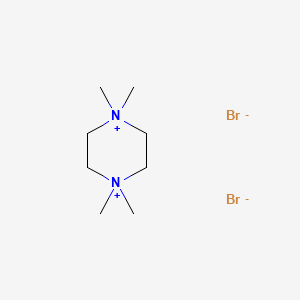
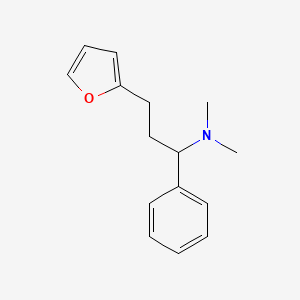
![3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide](/img/structure/B14688458.png)

